|
REACTION_CXSMILES
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[NH2:1][C:2]1[CH:10]=[CH:9][C:5]([CH2:6][CH2:7][OH:8])=[CH:4][CH:3]=1.[I:11]I>C(O)C.S([O-])([O-])(=O)=O.[Ag+2]>[NH2:1][C:2]1[CH:10]=[CH:9][C:5]([CH2:6][CH2:7][OH:8])=[CH:4][C:3]=1[I:11] |f:3.4|
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|
Name
|
|
|
Quantity
|
9.6 g
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|
Type
|
reactant
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|
Smiles
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NC1=CC=C(CCO)C=C1
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|
Name
|
|
|
Quantity
|
17.78 g
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|
Type
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reactant
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|
Smiles
|
II
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|
Name
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|
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Quantity
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200 mL
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|
Type
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solvent
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|
Smiles
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C(C)O
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|
Name
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|
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Quantity
|
21.83 g
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|
Type
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catalyst
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|
Smiles
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S(=O)(=O)([O-])[O-].[Ag+2]
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Type
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CUSTOM
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|
Details
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The reaction mixture was stirred under nitrogen for 1.5 hours
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|
Rate
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UNSPECIFIED
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|
RPM
|
0
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|
Conditions are dynamic
|
1
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|
Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
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|
Details
|
After stirring
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Type
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CUSTOM
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|
Details
|
the solid was removed by filtration
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Type
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CONCENTRATION
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|
Details
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The filtrate was concentrated
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Type
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DISSOLUTION
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Details
|
the residue was dissolved in dichloromethane (200 mL)
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Type
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WASH
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|
Details
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washed with aqueous 5% NaOH solution (2×150 mL) and water (150 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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The organic layer was dried over MgSO4
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Type
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FILTRATION
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|
Details
|
filtered
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Type
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CONCENTRATION
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|
Details
|
concentrated in vacuo
|
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Type
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CUSTOM
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|
Details
|
to give a crude oil which
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|
Type
|
CUSTOM
|
|
Details
|
was purified by flash chromatography (SiO2, hexanes-ethyl acetate)
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Reaction Time |
1.5 h |
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Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1=C(C=C(C=C1)CCO)I
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 6 g | |
| YIELD: CALCULATEDPERCENTYIELD | 32.6% |
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Name
|
|
|
Type
|
product
|
|
Smiles
|
|
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 32.4% |
|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |